tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
tert-Butyl 2-oxo-1,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C₁₃H₂₂N₂O₃ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction is usually carried out under an inert atmosphere with the addition of an acid catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst in certain organic reactions.
Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique structure and reactivity.
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Ethyl 4-(4-chlorophenyl)-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties. The unique structure of this compound gives it distinct reactivity and potential applications .
Biological Activity
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 1158749-94-0
- Molecular Weight : 254.33 g/mol
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in cancer therapy, neuroprotection, and as a potential biocide.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
- Structure–Activity Relationship : The spirocyclic structure enhances interaction with protein binding sites, suggesting that three-dimensional structures may improve efficacy against tumors .
- Inhibition of IKKb : The compound has demonstrated superior IKKb inhibitory properties compared to known drugs, impacting NF-kB signaling pathways crucial for cancer progression .
Neuroprotective Effects
The compound's potential in neurodegenerative diseases has also been explored:
- Cholinesterase Inhibition : It shows promise as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease therapy .
- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, contributing to its neuroprotective effects .
Biocidal Activity
The compound's structure allows it to exhibit biocidal properties:
- Fungal Inhibition : It has been reported to inhibit chitin synthase, thereby suppressing the growth of various fungal strains such as Candida albicans and Aspergillus fumigatus .
Data Table of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in FaDu cells | |
IKKb inhibition | ||
Neuroprotection | AChE and BuChE inhibition | |
Antioxidant properties | ||
Biocidal | Inhibits chitin synthase |
Case Studies
Several case studies illustrate the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study evaluated the compound against various cancer cell lines, showing significant cytotoxicity and apoptosis induction.
- Results indicated that the compound outperformed standard chemotherapy agents in specific models.
-
Neuroprotective Study :
- Another investigation focused on its ability to inhibit cholinesterases in neuronal cultures.
- The findings suggested enhanced cognitive function in animal models treated with the compound.
-
Fungal Growth Inhibition :
- Research demonstrated the compound's effectiveness against fungal pathogens in vitro.
- This study highlighted its potential use as an antifungal agent in agricultural applications.
Properties
IUPAC Name |
tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(7-9-15)5-4-10(16)14-13/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGZEDGKJRVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)N2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745368 | |
Record name | tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-94-0 | |
Record name | 1,1-Dimethylethyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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